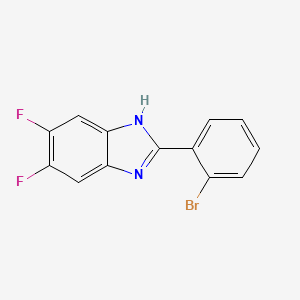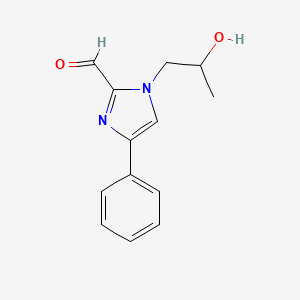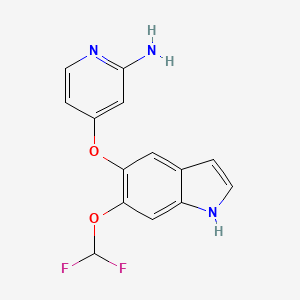![molecular formula C9H6F3N3O3S B8390874 [4-(1,2,4-triazol-1-yl)phenyl] trifluoromethanesulfonate CAS No. 942598-37-0](/img/structure/B8390874.png)
[4-(1,2,4-triazol-1-yl)phenyl] trifluoromethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(1,2,4-triazol-1-yl)phenyl] trifluoromethanesulfonate is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trifluoro-methane sulfonic acid 4-[1,2,4]triazol-1-yl-phenyl ester typically involves the reaction of 4-(1,2,4-triazol-1-yl)phenol with trifluoromethanesulfonic anhydride. The reaction is usually carried out in the presence of a base, such as pyridine, to neutralize the acidic by-products. The reaction conditions often include a temperature range of 0-25°C and a reaction time of several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques, such as recrystallization and chromatography, to obtain high-purity trifluoro-methane sulfonic acid 4-[1,2,4]triazol-1-yl-phenyl ester.
Chemical Reactions Analysis
Types of Reactions
[4-(1,2,4-triazol-1-yl)phenyl] trifluoromethanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethanesulfonic acid group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The triazole ring can participate in redox reactions, altering the oxidation state of the compound.
Cyclization Reactions: The compound can undergo cyclization to form more complex ring structures.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, substitution reactions may yield derivatives with different functional groups, while oxidation reactions can produce compounds with altered oxidation states.
Scientific Research Applications
[4-(1,2,4-triazol-1-yl)phenyl] trifluoromethanesulfonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of trifluoro-methane sulfonic acid 4-[1,2,4]triazol-1-yl-phenyl ester involves its interaction with molecular targets through its functional groups. The trifluoromethanesulfonic acid group can participate in acid-base reactions, while the triazole ring can engage in coordination with metal ions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Trifluoromethanesulfonic acid 4-(1,2,4-triazol-1-yl)benzoic acid: Similar structure but with a carboxylic acid group instead of a phenyl ester.
Trifluoromethanesulfonic acid 4-(1,2,4-triazol-1-yl)phenyl amide: Contains an amide group instead of an ester.
Uniqueness
[4-(1,2,4-triazol-1-yl)phenyl] trifluoromethanesulfonate is unique due to its combination of a trifluoromethanesulfonic acid group and a triazole ring, which confer distinct reactivity and potential applications. Its ability to participate in a variety of chemical reactions and its potential biological activities make it a valuable compound in scientific research.
Properties
CAS No. |
942598-37-0 |
|---|---|
Molecular Formula |
C9H6F3N3O3S |
Molecular Weight |
293.22 g/mol |
IUPAC Name |
[4-(1,2,4-triazol-1-yl)phenyl] trifluoromethanesulfonate |
InChI |
InChI=1S/C9H6F3N3O3S/c10-9(11,12)19(16,17)18-8-3-1-7(2-4-8)15-6-13-5-14-15/h1-6H |
InChI Key |
RUCHHLQOPRQZJB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2C=NC=N2)OS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3,4-dihydro-2H-thieno[3,2-b]indole](/img/structure/B8390819.png)






![4-(4-Pentylbicyclo[2.2.2]octan-1-yl)benzoic acid](/img/structure/B8390879.png)

![4-hydroxy-2-methyl-3-methoxycarbonyl-2H-thieno[3,2-e]1,2-thiazine-1,1-dioxide](/img/structure/B8390888.png)
